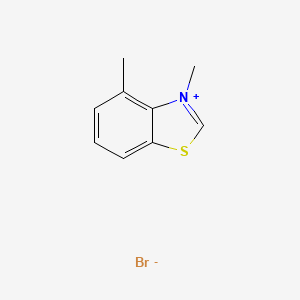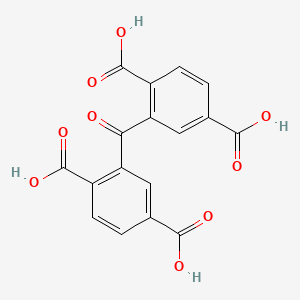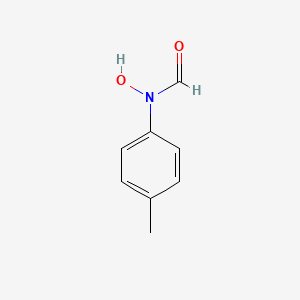
N-Hydroxy-N-(4-methylphenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N-(4-methylphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a hydroxy group and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(4-methylphenyl)formamide typically involves the reaction of 4-methylphenylamine with formic acid and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-methylphenylamine} + \text{formic acid} + \text{hydrogen peroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: N-Hydroxy-N-(4-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted formamides or other derivatives.
科学研究应用
N-Hydroxy-N-(4-methylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Hydroxy-N-(4-methylphenyl)formamide involves its interaction with specific molecular targets. The hydroxy group and the formamide moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
- N-Hydroxy-N-(4-methoxyphenyl)formamide
- N-Hydroxy-N-(4-chlorophenyl)formamide
- N-Hydroxy-N-(4-nitrophenyl)formamide
Comparison: N-Hydroxy-N-(4-methylphenyl)formamide is unique due to the presence of the 4-methyl group, which influences its chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a compound of interest for further study.
属性
CAS 编号 |
73747-07-6 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
N-hydroxy-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6,11H,1H3 |
InChI 键 |
KBXDIIFBLGEOLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


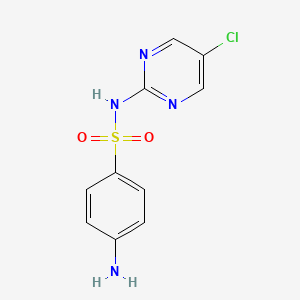

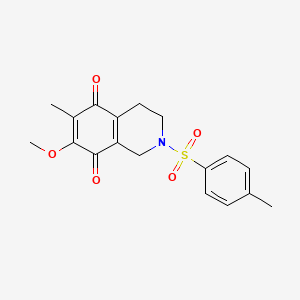




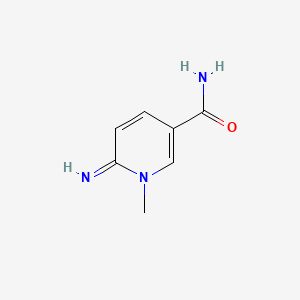

![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
